molecular formula C10H15ClFN B1344262 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride CAS No. 2413-54-9

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

Cat. No. B1344262
CAS RN: 2413-54-9
M. Wt: 203.68 g/mol
InChI Key: WXNVDQWUGUEUMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including N-hydroxylation, electrophilic amination, and Michael addition reactions. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes was investigated, involving the reduction of nitropropene and nitropropane intermediates . Electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 has been shown to result in the complete removal of the fluorine atom . Another synthesis route involves the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the conformational analysis and crystal structure of a compound with a 4-fluorophenyl group were determined using NMR and X-ray crystallography, revealing the solid and solution conformations to be similar . Another study characterized the crystal structure of a 2-methylpropan-2-aminium derivative, which included 4-fluorophenyl groups, using X-ray single-crystal determination .

Chemical Reactions Analysis

Chemical reactions involving related compounds include nucleophilic attacks on carbon-carbon double bonds, where primary and secondary amines react with difluoroethene derivatives to produce aminoethene and aminoethane products . The synthesis of a morpholinol derivative from a bromo-fluorophenyl-propanone also involves amination and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various techniques. Thermal stability and phase transitions were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . The crystal packing of a 2-methylpropan-2-aminium derivative was found to be stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .

Scientific Research Applications

Crystal Structure and Synthesis

A study by Gao Yu (2014) presented the synthesis, characterization, and X-ray crystal structure of a crystal derived from 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting its potential in materials science due to its stable crystal packing facilitated by hydrogen bonds and π-π stacking interactions (Gao Yu, 2014).

Chemical Reactions and Modifications

Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol with diazenes, achieving complete removal of the fluorine atom and introducing a chlorine atom, indicating the chemical flexibility and reactivity of compounds related to 1-(4-Fluorophenyl)-2-methylpropan-2-amine for synthetic organic chemistry applications (Bombek et al., 2004).

Pharmacokinetics and Drug Development

Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors, including derivatives of 1-(4-Fluorophenyl)-2-methylpropan-2-amine, highlighting the importance of understanding hydrolysis-mediated clearance for the development of cancer treatments (Teffera et al., 2013).

Polymer Science

Kim et al. (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction, demonstrating the compound's utility in developing advanced materials for energy applications (Kim et al., 2011).

Antidepressive Activity

Yuan Tao (2012) synthesized a derivative of 1-(4-Fluorophenyl)-2-methylpropan-2-amine and tested its antidepressant activities, indicating the potential of such compounds in developing new treatments for depression (Tao Yuan, 2012).

properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVDQWUGUEUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626740
Record name 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride

CAS RN

2413-54-9
Record name 1-(4-Fluorophenyl)-2-methylpropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)-2-methyl-2-aminopropane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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